molecular formula C17H24ClNO3 B12776017 Hyoscyamine hydrochloride, (+)- CAS No. 55-47-0

Hyoscyamine hydrochloride, (+)-

Cat. No.: B12776017
CAS No.: 55-47-0
M. Wt: 325.8 g/mol
InChI Key: OJIPQOWZZMSBGY-QJUJUZMZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hyoscyamine hydrochloride typically involves the extraction of hyoscyamine from plant sources followed by chemical synthesis. One method involves using 2,4-dihydroxy-5-methoxybenzaldehyde as a starting material, adding a solvent and a catalyst, and performing a heat preservation reaction with a malonic acid compound at temperatures ranging from 0-300°C . The reaction mixture is then cooled, and the hyoscyamine is recrystallized using ethyl acetate to obtain a pure product .

Industrial Production Methods

Industrial production of hyoscyamine hydrochloride often involves large-scale extraction from plants such as Atropa belladonna. The extracted hyoscyamine is then purified and converted into its hydrochloride salt form through chemical reactions. This process ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hyoscyamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

CAS No.

55-47-0

Molecular Formula

C17H24ClNO3

Molecular Weight

325.8 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrochloride

InChI

InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1

InChI Key

OJIPQOWZZMSBGY-QJUJUZMZSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Cl

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl

Origin of Product

United States

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